molecular formula C6H10F2N2O B8036421 (Z)-2-(3,3-difluorocyclobutyl)-N'-hydroxyacetimidamide

(Z)-2-(3,3-difluorocyclobutyl)-N'-hydroxyacetimidamide

Cat. No.: B8036421
M. Wt: 164.15 g/mol
InChI Key: IPVPBTPUXYIZQE-UHFFFAOYSA-N
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Description

(Z)-2-(3,3-difluorocyclobutyl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group and a hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,3-difluorocyclobutyl)-N’-hydroxyacetimidamide typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid derivatives with hydroxylamine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxyacetimidamide group.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,3-difluorocyclobutyl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyacetimidamide group to amines or other reduced forms.

    Substitution: The difluorocyclobutyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

Major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-(3,3-difluorocyclobutyl)-N’-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(3,3-difluorocyclobutyl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance the compound’s binding affinity and specificity, while the hydroxyacetimidamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-difluorocyclobutyl)hydrazine dihydrochloride
  • 3,3-Difluorocyclobutyl benzoate
  • (3,3-Difluorocyclobutyl)ethanol

Uniqueness

(Z)-2-(3,3-difluorocyclobutyl)-N’-hydroxyacetimidamide is unique due to the presence of both the difluorocyclobutyl and hydroxyacetimidamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)2-4(3-6)1-5(9)10-11/h4,11H,1-3H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVPBTPUXYIZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1(F)F)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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